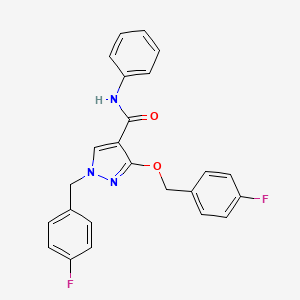

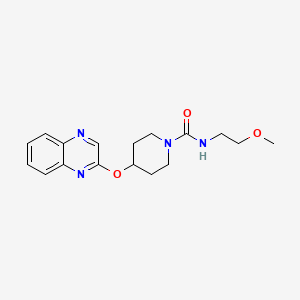

![molecular formula C21H21N3O3S B2859800 Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate CAS No. 1457983-64-0](/img/structure/B2859800.png)

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is part of several important biomolecules, including DNA and RNA. The compound also contains an ester functional group, a sulfanyl group, and an amino group, which could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyrimidine ring, with the various functional groups attached at different positions on the ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amino group could participate in reactions with acids to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific functional groups present and their arrangement on the pyrimidine ring .Scientific Research Applications

Protein Kinase Inhibitor

This compound is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation. Therefore, inhibitors of protein kinases have potential applications in treating diseases such as cancer and inflammatory disorders.

Excited State Intramolecular Proton Transfer (ESIPT)

The compound exhibits excited state intramolecular proton transfer (ESIPT) . ESIPT is a process where a proton in a molecule transfers from one atom to another in the excited state. This phenomenon is of great interest in photochemistry and photophysics as it can lead to dual fluorescence emission, photochromism, and photostability. Therefore, this property could be exploited in the development of new photonic and optoelectronic devices.

Spectroscopic Studies

The photophysics of this compound have been explored on the basis of steady state and time resolved spectral measurements . These studies provide valuable insights into the behavior of the molecule under various conditions and can be used to design new materials with desired properties.

Quantum Yield Calculation

The quantum yield of this compound has been calculated with variation of polarity, as well as hydrogen bonding ability of solvents . Quantum yield is a measure of the efficiency of a photochemical process. It can provide important information for the development of efficient light-emitting materials and devices.

Density Functional Theory (DFT) Studies

The structure and potential energy surfaces of this compound have been calculated using density functional theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems. These studies can provide valuable insights into the properties of the molecule and guide the design of new compounds with desired properties.

Time Dependent Density Functional Theory (TDDFT) Studies

The excited state surfaces of this compound have been generated using time dependent density functional theory (TDDFT) . TDDFT is a quantum mechanical method used in simulating excitation energies and excited state properties. These studies can provide valuable insights into the behavior of the molecule in the excited state and can be used to design new materials for applications in areas such as photovoltaics and light-emitting diodes.

Mechanism of Action

Target of Action

It’s derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor .

Mode of Action

The compound interacts with its targets through a process known as excited state intramolecular proton transfer (ESIPT). This process is facilitated by increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .

Result of Action

The compound’s action results in a large Stokes shifted ESIPT emission . This suggests that the compound may have significant effects at the molecular and cellular levels, potentially inhibiting the activity of protein kinases and thereby affecting cellular signaling pathways.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as polarity and hydrogen bonding ability of solvents can affect the photophysics of the compound . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEMGAVNZQDVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

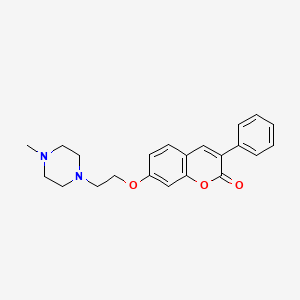

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

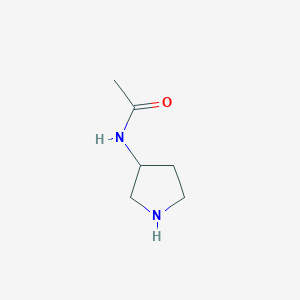

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)

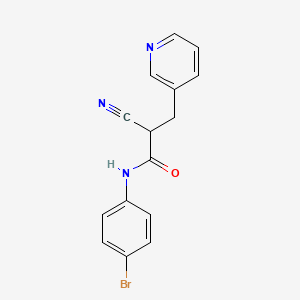

![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)

![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)